

Application Notes and Protocols for uPSEM792 Hydrochloride in Neural Circuit Studies

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Compound of Interest

Compound Name: uPSEM792 hydrochloride

Cat. No.: B2678845

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Introduction

uPSEM792 hydrochloride is a potent and selective agonist for Pharmacologically Selective Actuator Modules (PSAMs), specifically PSAM⁴-GlyR (an inhibitory ion channel) and PSAM⁴-5HT3 (an excitatory ion channel).^{[1][2][3]} Its high affinity and selectivity make it an invaluable tool for the chemogenetic manipulation of neural circuits in both rodent and primate models.^{[1][4]} These application notes provide detailed information and protocols for the effective use of **uPSEM792 hydrochloride** in neuroscience research.

Mechanism of Action

uPSEM792 is a Pharmacologically Selective Effector Molecule (PSEM) that potently activates engineered PSAM⁴ ion channels.^{[1][2][3]} These channels are chimeric ligand-gated ion channels composed of a mutated $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ -nAChR) ligand-binding domain fused to the pore domain of either the inhibitory glycine receptor (GlyR) or the excitatory serotonin receptor (5-HT3R).^[5] uPSEM792 exhibits sub-nanomolar affinity for PSAM⁴-GlyR and shows high selectivity over endogenous receptors, including nicotinic acetylcholine receptors (nAChRs) and serotonin receptors.^{[1][2][4]} This specificity allows for precise control over genetically defined neuronal populations without significant off-target effects.^{[4][5]}

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of uPSEM792

Target	Parameter	Value	Species	Reference
PSAM ⁴ -GlyR	K _i	0.7 nM	---	[1][2][6]
PSAM ⁴ -5HT3	K _i	<10 nM	---	[1][2][3]
PSAM ⁴ -GlyR	EC ₅₀	2.3 nM	---	[5]
α4β2 nAChR	Agonist			
	Selectivity (vs. PSAM ⁴ -GlyR)	230-fold	---	[1][2][3]
α7-GlyR, α7-5HT3R, 5-HT3R	Agonist			
	Selectivity (vs. PSAM ⁴ -GlyR)	>10,000-fold	---	[1][2][3]

Table 2: Pharmacokinetic Properties of uPSEM792 in Rhesus Monkeys

Route of Administration	Dose	C _{max} (Plasma)	T _{max} (Plasma)	AUC (Plasma)	CSF:Plasma Ratio	Reference
Subcutaneous (s.c.)	0.87 mg/kg	390.4 ng/mL	15 min	133.24 ng/(mL·h)	0.62	[5]
Intravenous (i.v.)	0.87 mg/kg	557 ng/mL	---	114.48 ng/(mL·h)	---	[5]

Experimental Protocols

Protocol 1: Stereotactic Injection of AAV for PSAM⁴ Receptor Expression

This protocol describes the procedure for delivering an adeno-associated virus (AAV) encoding a PSAM⁴ receptor (e.g., AAV-hSyn-PSAM4-GlyR-IRES-EGFP) into a specific brain region of a mouse.

Materials:

- AAV encoding the desired PSAM⁴ receptor
- Stereotaxic apparatus
- Anesthesia machine with isoflurane
- Heating pad
- Surgical tools (scalpel, drill, forceps)
- Nanoliter injection system (e.g., Nanoject) with glass micropipettes
- Suture kit
- Analgesics and antibiotics
- Personal protective equipment (gloves, lab coat, safety glasses)

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using isoflurane (3-4% for induction, 1-2% for maintenance).
 - Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
 - Place the mouse on a heating pad to maintain body temperature.
 - Secure the mouse in the stereotaxic frame.
 - Apply ophthalmic ointment to the eyes to prevent drying.

- Shave the fur from the scalp and clean the area with an antiseptic solution (e.g., betadine followed by 70% ethanol).
- Surgical Procedure:
 - Make a midline incision in the scalp to expose the skull.
 - Use a cotton swab to clean and dry the skull surface.
 - Identify the bregma and lambda landmarks.
 - Determine the stereotaxic coordinates for the target brain region.
 - Mark the injection site on the skull.
 - Create a small burr hole at the marked location using a dental drill, being careful not to damage the underlying dura mater.
- Viral Injection:
 - Load a glass micropipette with the AAV solution.
 - Lower the micropipette to the pial surface and then to the predetermined depth for the target region.
 - Infuse the virus at a slow rate (e.g., 100 nL/minute) to prevent tissue damage.
 - After the infusion is complete, leave the pipette in place for an additional 5-10 minutes to allow for diffusion of the virus.
 - Slowly retract the micropipette.
- Post-operative Care:
 - Suture the scalp incision.
 - Administer post-operative analgesics and antibiotics as per institutional guidelines.
 - Monitor the animal during recovery until it is ambulatory.

- Allow 2-3 weeks for viral expression before proceeding with experiments.

Protocol 2: In Vivo Administration of uPSEM792 Hydrochloride

This protocol outlines the preparation and administration of **uPSEM792 hydrochloride** for in vivo experiments in mice.

Materials:

- **uPSEM792 hydrochloride** powder
- Sterile saline (0.9% NaCl)
- Vortex mixer and sonicator
- Sterile filters (0.22 µm)
- Syringes and needles for injection (e.g., insulin syringes for intraperitoneal injection)

Procedure:

- Solution Preparation:
 - **uPSEM792 hydrochloride** is soluble in water.[\[2\]](#)
 - Prepare a stock solution by dissolving the powder in sterile saline to the desired concentration (e.g., 1 mg/mL).
 - Vortex and sonicate briefly to ensure complete dissolution.
 - Sterile-filter the solution using a 0.22 µm syringe filter.
 - Store stock solutions at -20°C for up to one month.[\[7\]](#) On the day of the experiment, thaw the stock solution and dilute it to the final working concentration with sterile saline.
- Administration:

- Intraperitoneal (i.p.) Injection: This is a common route for systemic administration in mice. A typical dose for behavioral experiments is in the range of 0.1 - 1.0 mg/kg.[4]
- Subcutaneous (s.c.) or Intravenous (i.v.) Injection: These routes can also be used and may offer different pharmacokinetic profiles.[5]
- The timing of administration relative to the experimental endpoint should be optimized based on the desired effect and the pharmacokinetic profile of uPSEM792.

Protocol 3: Two-Photon Calcium Imaging of Neuronal Activity

This protocol describes how to perform in vivo two-photon calcium imaging in mice expressing a genetically encoded calcium indicator (e.g., GCaMP) and a PSAM⁴ receptor to monitor the effect of uPSEM792 on neuronal activity.

Materials:

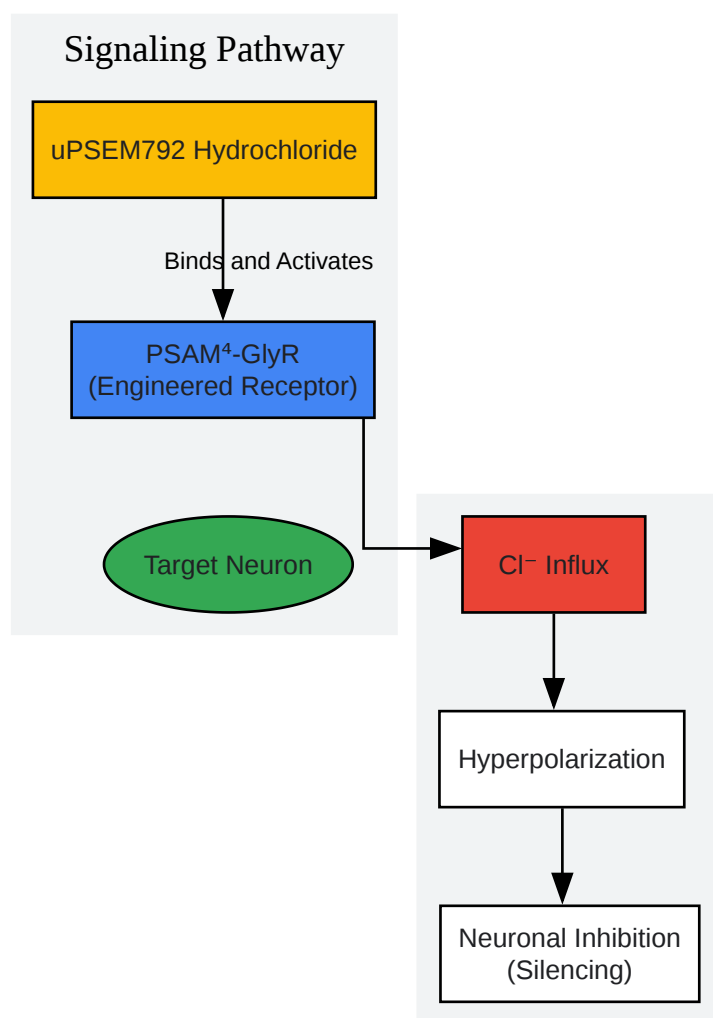
- Two-photon microscope with a Ti:Sapphire laser
- Anesthesia and stereotaxic equipment
- Surgical tools for craniotomy and cranial window implantation
- Dental cement
- Genetically encoded calcium indicator (e.g., AAV-hSyn-GCaMP6f)
- **uPSEM792 hydrochloride** solution

Procedure:

- Animal Preparation and Surgery:
 - Co-inject AAVs for the calcium indicator and the PSAM⁴ receptor into the target brain region as described in Protocol 1.
 - Allow for viral expression (2-3 weeks).

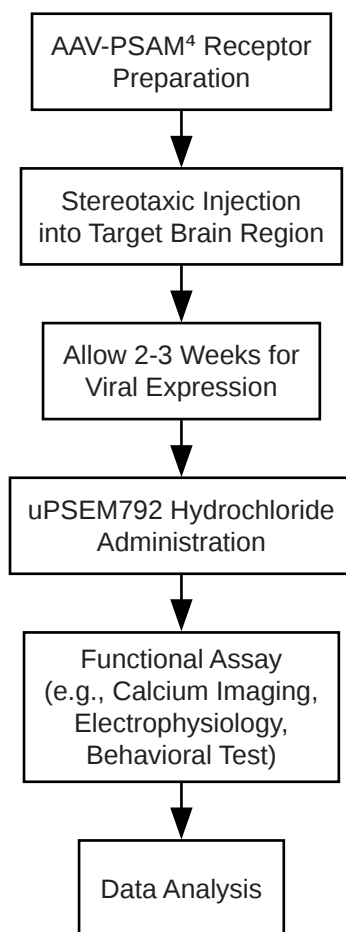
- Perform a craniotomy over the injection site and implant a cranial window. This involves removing a piece of the skull and covering the exposed brain with a glass coverslip, sealed with dental cement.
- Allow the animal to recover for at least one week before imaging.
- Imaging Session:
 - Head-fix the awake, behaving mouse under the two-photon microscope.
 - Locate the region of interest expressing both the calcium indicator and the PSAM⁴ receptor.
 - Acquire baseline calcium imaging data.
 - Administer **uPSEM792 hydrochloride** (as described in Protocol 2).
 - Continue to acquire calcium imaging data to observe the effect of uPSEM792 on neuronal activity (inhibition for PSAM⁴-GlyR or excitation for PSAM⁴-5HT3).
- Data Analysis:
 - Perform motion correction on the imaging data.
 - Identify and segment individual neurons (regions of interest, ROIs).
 - Extract the fluorescence traces for each ROI.
 - Calculate the change in fluorescence ($\Delta F/F$) to represent neuronal activity.
 - Compare the neuronal activity before and after uPSEM792 administration.

Mandatory Visualizations



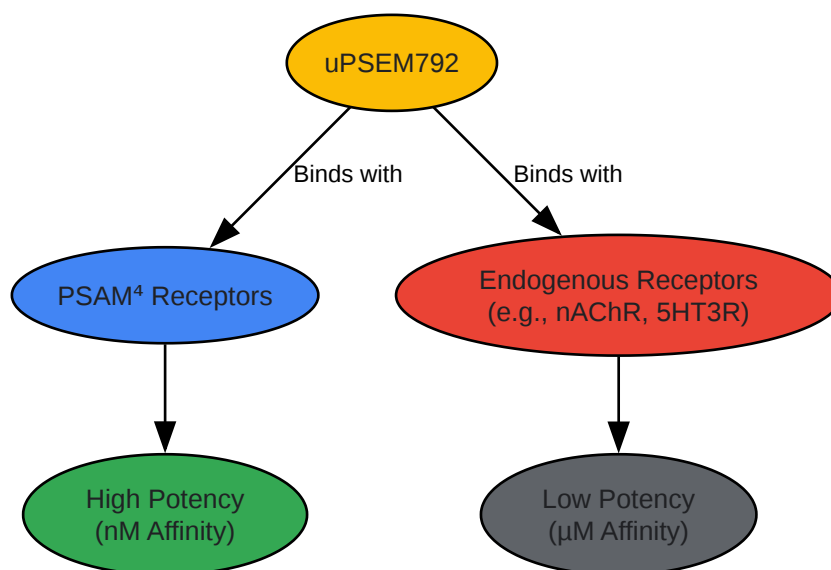
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Caption: Signaling pathway of uPSEM792 at the inhibitory PSAM⁴-GlyR.



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Caption: Experimental workflow for a typical chemogenetic experiment.



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